1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
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Overview
Description
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-methylpiperazine with 2-(trifluoromethyl)phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the thiourea moiety is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its unique chemical structure, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine: This compound shares the trifluoromethyl and piperazine groups but differs in the overall structure and functional groups.
4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group and piperazine moiety, but with different positioning and additional functional groups
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4S/c1-19-6-8-20(9-7-19)18-12(21)17-11-5-3-2-4-10(11)13(14,15)16/h2-5H,6-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUWLQFSEBKIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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